molecular formula C23H24N2O3 B3307501 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 933243-09-5

3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

Cat. No.: B3307501
CAS No.: 933243-09-5
M. Wt: 376.4 g/mol
InChI Key: LLPOWPCPTOHHJC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a sophisticated spirocyclic compound designed for advanced research applications in medicinal chemistry and drug discovery. This chemical serves as a versatile scaffold for the development of novel biologically active molecules. Spirocyclic structures like this one are of significant interest due to their three-dimensionality and structural rigidity, which can lead to improved selectivity and binding affinity when developing inhibitors for challenging therapeutic targets . Researchers can leverage this compound in programs targeting neurological disorders, as similar 1,4-diazaspiro[4.5]decene derivatives have been identified as key intermediates for molecules that interact with the central nervous system . Furthermore, its structural features make it a promising candidate for exploration in antimicrobial and anticancer research, where such scaffolds have shown potential in disrupting critical bacterial cell processes or interacting with specific cellular pathways involved in oncogenesis . The compound's mechanism of action is derived from its ability to mimic or interfere with natural substrates, a principle observed in other spirocyclic insecticides which act as acetyl CoA carboxylase (ACCase) inhibitors, disrupting essential lipid biosynthesis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety protocols must be adhered to.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-16-6-8-18(9-7-16)21(26)25-22(27)20(17-10-12-19(28-2)13-11-17)24-23(25)14-4-3-5-15-23/h6-13H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPOWPCPTOHHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and 4-methylbenzoyl chloride, which undergo a series of condensation and cyclization reactions under controlled conditions. Specific catalysts and solvents are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug discovery and development due to its unique structural features that may interact with biological targets:

  • Anticancer Activity : Research indicates that diazaspiro compounds can inhibit tumor growth by affecting cellular signaling pathways. A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Properties : The presence of the diazaspiro structure is linked to enhanced antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Research

The compound serves as a valuable tool in biochemical studies:

  • Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been used to investigate the inhibition of proteases, which are crucial in various biological processes .
  • Receptor Modulation : The compound's ability to interact with receptors suggests its use in studying receptor-ligand interactions, which is vital for understanding drug mechanisms and developing new therapeutics .

Case Study 1: Anticancer Activity

A research team synthesized several derivatives of 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one and evaluated their anticancer properties against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited a significant reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

In a study focused on antimicrobial activity, researchers tested the compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Industrial Applications

The unique properties of this compound also make it suitable for industrial applications:

  • Specialty Chemicals Production : The compound can be utilized as an intermediate in synthesizing specialty chemicals due to its spirocyclic structure, which offers unique reactivity patterns not found in more conventional compounds.
  • Material Science : Its properties may allow for applications in creating advanced materials, particularly those requiring specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one with structurally or functionally related compounds:

Compound Name Core Structure Substituents Key Properties/Activity Reference
This compound Spiro[4.5]decane 4-Methoxyphenyl (position 3), 4-methylbenzoyl (position 1) Molecular weight: 260.33 g/mol; CAS: 923975-88-6 [14]
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one Spiro[4.5]decane 4-Chlorophenyl (position 3) IC50 not reported; commercially available (6 suppliers) [12]
3-(4-Methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Spiro[4.5]decane 4-Methoxyphenyl (position 3), thione (replaces oxo at position 2) Molecular weight: 274.38 g/mol; CAS: 52546-93-7 [13]
Cardamonin (Chalcone derivative) Chalcone (non-spiro) Hydroxyl groups (ortho/para on ring A), no substituents on ring B IC50 = 4.35 μM (highest activity in chalcone class) [1]
Compound 2p (Chalcone derivative) Chalcone (non-spiro) Iodine (meta, ring A), methoxy (para, rings A and B) IC50 = 70.79 μM (lowest activity in cluster 6 chalcones) [1]
3-(2,4-Dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione Spiro[4.6]undecane 2,4-Dichlorophenyl (position 3), 4-methylbenzoyl (position 1), thione Molecular weight: 445.4 g/mol; CAS: 899910-51-1 [18]
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione Spiro[4.5]decane 4-Methoxyphenyl (position 6), diketopiperazine backbone Synthetic yield: 50%; m.p. 60°C [2]

Key Findings:

Impact of Substituents on Bioactivity :

  • The methoxy group in the target compound’s 4-methoxyphenyl substituent is electron-donating, which may reduce potency compared to electron-withdrawing groups (e.g., chlorine in 3-(4-chlorophenyl)- analogs). In chalcone derivatives, methoxy substitutions correlate with lower activity (e.g., compound 2p, IC50 = 70.79 μM vs. cardamonin, IC50 = 4.35 μM).
  • Thione vs. Oxo Groups : Replacement of the oxo group with thione (as in 3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione) increases molecular weight (274.38 vs. 260.33 g/mol) and may alter solubility or binding affinity.

However, expanding the spiro system to [4.6] (e.g., spiro[4.6]undecane in ) introduces steric bulk, which could affect pharmacokinetics.

Synthetic Accessibility :

  • Spiro compounds like 6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione are synthesized via HCl-mediated cyclization with moderate yields (50-60%), suggesting similar challenges for the target compound.

Biological Activity

3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one, also known by its CAS number 933243-09-5, is a spirocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a diazaspiro framework, which may contribute to its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials such as 4-methoxyphenyl derivatives and 4-methylbenzoyl chloride. The process includes condensation and cyclization reactions under controlled conditions to ensure high yield and purity .

Chemical Structure:

  • Molecular Formula: C23H24N2O3
  • Molecular Weight: 376.4 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Study:
In a study assessing the cytotoxic effects of this compound on MCF-7 cells, IC50 values were found to be comparable to established chemotherapeutic agents like 5-fluorouracil. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, indicating its potential utility in treating infections .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

When compared with other spirocyclic compounds like spirooxindoles and spirotetrahydroquinolines, this compound exhibits unique chemical reactivity and biological activity due to its specific functional groups and structural configuration .

Property Value
Molecular FormulaC23H24N2O3
Molecular Weight376.4 g/mol
Anticancer Activity (IC50)Comparable to 5-fluorouracil
Antimicrobial ActivityEffective against various bacteria

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one?

A robust synthesis typically involves coupling a diazaspiro core with substituted aryl groups. A general method includes:

  • Nucleophilic substitution : Reacting a spirocyclic precursor (e.g., 1,4-diazaspiro[4.5]dec-3-en-2-one) with 4-methoxyphenyl and 4-methylbenzoyl moieties under basic conditions (e.g., K₂CO₃ in DMF at 25–80°C) .
  • Purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization from ethanol or acetonitrile improves yield and purity. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve stereoisomers .

Basic: How is the structural conformation of this compound validated?

X-ray crystallography is the gold standard:

  • Data collection : Use single crystals (0.2–0.3 mm³) mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 293 K .
  • Refinement : SHELXL (for small molecules) refines atomic positions, anisotropic displacement parameters, and hydrogen bonding networks. WinGX or ORTEP visualizes the final structure .
  • Validation : Check for R-factor consistency (e.g., R < 0.05) and use PLATON to analyze geometric outliers (e.g., bond angle deviations > 5°) .

Advanced: How can hydrogen-bonding patterns influence this compound’s crystallographic packing?

Hydrogen bonds (H-bonds) dictate supramolecular assembly:

  • Graph-set analysis : Classify H-bonds (e.g., D = donor, A = acceptor) into motifs like R₂²(8) rings or C(6) chains using Etter’s formalism .
  • Impact on stability : Strong intramolecular H-bonds (e.g., N–H···O=C) stabilize the diazaspiro core, while intermolecular bonds (e.g., C–H···O) influence crystal density and melting points. Use Mercury (CCDC) to map interaction networks .

Advanced: What methodologies address contradictory crystallographic data during refinement?

Discrepancies in displacement parameters or bond lengths require:

  • Twinned data correction : Apply SHELXL’s TWIN/BASF commands if multiple domains exist .
  • DynaLib validation : Compare anisotropic displacement ellipsoids to identify over-constrained atoms. Adjust weighting schemes (WGHT in SHELXL) to balance R₁/wR₂ ratios .
  • Theoretical benchmarking : Cross-validate bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) .

Basic: How is biological activity assessed for this diazaspiro derivative?

  • In vitro assays : Screen against target receptors (e.g., vasopressin V₁a or GABAₐ) using radioligand binding (⁵⁶Cl⁻ influx assays for ion channels) .
  • Dose-response curves : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). Account for solubility limits by testing in DMSO/PBS mixtures (<0.1% DMSO) .

Advanced: How can synthetic yields be improved while minimizing side products?

  • Green chemistry approaches : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and facilitate solvent recovery .
  • Microwave-assisted synthesis : Optimize coupling steps (e.g., 100°C, 30 min) to enhance regioselectivity and reduce reaction time .
  • Byproduct analysis : Use LC-MS (ESI+) to detect intermediates (e.g., N-alkylation byproducts) and adjust stoichiometry (e.g., 1.2 equiv of aryl halide) .

Advanced: What computational tools predict reactivity and regioselectivity in derivatization?

  • DFT calculations : Compute Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites on the diazaspiro core .
  • Docking studies (AutoDock Vina) : Model interactions with biological targets (e.g., protein Data Bank ID 4XWF for vasopressin receptors) to prioritize substituents .
  • Machine learning : Train QSAR models (RDKit descriptors) on spirocyclic compound libraries to predict solubility and logP .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one

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